Home > Products > Screening Compounds P93080 > 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one
6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one - 929817-00-5

6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one

Catalog Number: EVT-3157873
CAS Number: 929817-00-5
Molecular Formula: C10H10FN3O
Molecular Weight: 207.208
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one

Compound Description: This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [, , , , , , , ]. It has been investigated for its potential in the treatment of mammalian disease states mediated by PARP activity, including cancer [, ]. Polymorphic and amorphous forms of its phosphate salt have been studied [, ].

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide

Compound Description: This quinazolin-4-one derivative exhibits potent and selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 8 nM []. It promotes neurite outgrowth and enhances synaptic activity in PC12 and SH-SY5Y neuronal cells without toxic or mitogenic effects []. This compound also demonstrates significant reduction of zinc-mediated β-amyloid aggregation in vitro [].

(E)-3-Phenyl-2-styrylquinazolin-4(3H)-one

Compound Description: Compounds with this structural backbone represent a new class of noncompetitive, subunit-selective NMDA receptor antagonists []. They exhibit voltage-independent inhibition of recombinant NMDA receptor function, suggesting their action does not involve the agonist binding site or channel pore []. Modification of ring substituents can achieve selectivity for NMDA receptors over AMPA and kainate receptors, and even selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors [].

Compound Description: This series of compounds was synthesized to investigate the structure-activity relationship for AMPA receptor inhibition []. The potency of these compounds varies significantly, ranging from 11 nM to greater than 10 μM, depending on the nature and positioning of the two-atom tether connecting the 2-fluorophenyl ring to the quinazolin-4-one core [].

3-(3-Chloro-4-fluorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one (CP-465,022)

Compound Description: CP-465,022 is a noncompetitive antagonist of AMPA-selective glutamate receptors []. Modifications based on this structure led to the development of the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives that exhibited selectivity for NMDA receptors over AMPA receptors [].

2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This thieno[2,3-d]pyrimidine derivative exhibits moderate inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii (IC50 56.5 μM) and potent activity against DHFR from Toxoplasma gondii (IC50 6.0 μM) [].

3-Aryl-6,8-dibromo-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: These compounds serve as precursors to N-acyliminium cations, which undergo formal (4+2)-cycloaddition with alkenes to yield quinolino[1,2-c]quinazolin-6-one derivatives []. The bromine substituents at the 6 and 8 positions are essential to prevent homooligomerization of the N-acyliminium intermediates [].

Methyl 2-deoxy-2-fluoro-2-uracil-substituted glycoside

Compound Description: This 2'-fluorinated isonucleoside derivative, synthesized from methyl 2-deoxy-2,2-difluoro-3,4-O-isopropylidene-alpha (beta)-D-erythro-pyranoside, demonstrated in vitro tumor cell growth inhibition with an IC50 in the range of 10(-4)-10(-5) M []. It also exhibited therapeutic activity against L1210 leukemia in mice and reduced tumor growth in Lewis lung carcinoma and M5076 sarcoma models [].

3,3,9-Trichlorothieno[3,4-b]quinolin-1(3H)-one

Compound Description: This thieno[3,4-b]quinoline derivative is formed in a one-pot reaction from 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acid upon treatment with thionyl chloride []. The reaction involves multiple transformations, including sulfur incorporation, chlorination, and elimination of the ethyl group [].

3,3-Dichloro-4-ethylthieno[3,4-b]quinoline-1(3H),9(4H)-dione

Compound Description: This thieno[3,4-b]quinoline derivative is formed at room temperature from 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acid upon treatment with thionyl chloride []. Its formation demonstrates the ease with which the thieno[3,4-b]quinoline framework can be assembled [].

1-(4-Oxo-3-butyl-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides

Compound Description: These compounds were synthesized and evaluated for antitubercular and antimicrobial activities []. Some derivatives, like the 2-nitrophenyl, 4-chlorophenyl, and 2-pyridyl thiosemicarbazides, demonstrated potent activity against Mycobacterium tuberculosis with MICs of 6 µg/ml [].

2-(4-Fluoro-benzylsulfanyl)-3-(4-substitued)-6-methyl-3H-quinazolin-4-one

Compound Description: This series of quinazoline derivatives, synthesized via S-arylation, displayed promising antibacterial activity against several bacterial strains []. The study highlighted the impact of the 4-substituent on the benzylsulfanyl group for enhancing antibacterial potency [].

Synthesis Analysis

The synthesis of 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one typically involves several key steps:

  1. Starting Material: The synthesis begins with the preparation of 6-fluoroquinazolin-4(3H)-one, which serves as the precursor.
  2. Reaction Conditions: The synthesis is generally performed under controlled temperature and pressure conditions, utilizing appropriate solvents and catalysts to facilitate the desired transformations. Common solvents include ethanol and dimethyl sulfoxide, while catalysts may vary based on specific reaction pathways.
  3. Synthetic Routes: Various synthetic routes have been developed, including microwave-assisted synthesis and conventional heating methods. For example, one method involves the reaction of 6-fluoroquinazolin-4(3H)-one with formaldehyde and methylamine under acidic conditions to yield the final product .
  4. Industrial Production Methods: On an industrial scale, automated reactors and continuous flow processes may be employed to optimize yields and purity. Parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality results .
Molecular Structure Analysis

The molecular structure of 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one can be described as follows:

  • Molecular Formula: C10H10FN3O
  • Molecular Weight: Approximately 211.21 g/mol
  • Structural Features:
    • A quinazolinone core characterized by a fused benzene and pyrimidine ring.
    • A fluorine substituent at the 6-position of the quinazolinone ring.
    • A methylamino group attached to a methylene bridge at the 2-position.

The structural integrity is critical for its biological activity, with specific functional groups influencing its interaction with biological targets .

Chemical Reactions Analysis

6-Fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to form various quinazolinone derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions can modify functional groups, leading to reduced quinazolinone analogs. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur under basic or acidic conditions using amines or thiols as nucleophiles .

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action for 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

  1. Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity, which is crucial in therapeutic applications.
  2. Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis (programmed cell death), and inflammation. These interactions are essential for its potential use in treating various diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Specific melting points vary based on purity but are generally in the range of 200–220 °C.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

These properties are crucial for determining its behavior in biological systems and during chemical reactions .

Applications

6-Fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one has several scientific applications:

  1. Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
  2. Chemical Synthesis: Serves as a building block in the synthesis of more complex organic molecules, particularly in creating derivatives with enhanced pharmacological profiles.
  3. Material Science: Utilized in developing new materials due to its unique chemical properties .

Research continues to explore its full potential across various scientific disciplines, highlighting its significance in both academia and industry .

Introduction to Quinazolin-4(3H)-one Scaffolds in Drug Discovery

Historical Significance of Quinazolinone Derivatives in Oncology

Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, with its historical significance in oncology tracing back to natural alkaloid discoveries and evolving into sophisticated targeted therapies. This bicyclic nitrogenous heterocycle, formally recognized as benzo[1,3]diazine, first emerged in synthetic chemistry in 1869 when Griess produced 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with 2-aminobenzoic acid [4] [7]. The structural elucidation and systematic naming ("quinazoline" proposed by Widdege in 1887) paved the way for medicinal exploration [4]. Naturally occurring quinazolinones like febrifugine (from Dichroa febrifuga) demonstrated early biological significance with potent antimalarial activity, hinting at the scaffold's therapeutic potential [7].

The oncology revolution began with the discovery that 4-anilinoquinazolines could potently inhibit tyrosine kinases. This led to FDA-approved drugs including gefitinib (2003) and erlotinib (2004) – first-generation EGFR inhibitors for non-small cell lung cancer (NSCLC) – followed by dual EGFR/HER2 inhibitor lapatinib (2007) for breast cancer [3] [9]. These agents share the quinazolinone core as the essential pharmacophore for ATP-competitive kinase inhibition. Subsequent generations addressed resistance mutations; osimertinib (third-generation EGFR T790M inhibitor) retains the core structure while introducing novel side chains [3]. Beyond EGFR family inhibition, quinazolinones demonstrate versatile anticancer mechanisms through inhibition of VEGFR (e.g., vandetanib), aurora kinases (e.g., alisertib), and thymidylate synthase (e.g., raltitrexed) [7] [9]. The scaffold's stability, synthetic accessibility, and capacity for extensive structural modification have cemented its role in oncology drug discovery, with over 150 natural quinazolinone alkaloids providing diverse structural blueprints [4].

Table 1: Evolution of Quinazolinone-Based Anticancer Agents

EraRepresentative AgentsPrimary Target(s)Therapeutic Application
Pre-2000Methotrexate analoguesDihydrofolate reductaseVarious cancers
2000sGefitinib, ErlotinibEGFRNSCLC
LapatinibEGFR/HER2Breast cancer
2010sVandetanibVEGFR/EGFR/RETMedullary thyroid cancer
OsimertinibEGFR (T790M mutant)NSCLC
2020sNovel derivatives (e.g., BIQO-19)EGFR/Aurora kinasesTKI-resistant cancers

Structural and Functional Relevance of 6-Fluoro-2-((Methylamino)methyl) Substituents

The strategic incorporation of specific substituents dramatically enhances the anticancer potential of the quinazolin-4(3H)-one scaffold. Positional modifications at C2, C6, and N3 profoundly influence target affinity, selectivity, and cellular penetration. The 6-fluoro substitution introduces electronegativity and steric constraints that optimize binding interactions within kinase ATP pockets. Fluorine's strong electron-withdrawing effect increases the compound's polarity and influences the electron density distribution across the quinazolinone ring system [5] [7]. This electronic perturbation enhances hydrogen bonding with kinase hinge regions while potentially improving metabolic stability by reducing oxidative metabolism at C6 [7]. Molecular modeling studies demonstrate that 6-fluoroquinazolines exhibit superior steric complementarity with the hydrophobic cleft in EGFR's active site compared to unsubstituted analogues [5].

Simultaneously, the 2-((methylamino)methyl) side chain provides critical vectoring for targeted inhibition. The methylaminomethyl group (-CH₂NHCH₃) acts as a flexible linker that projects terminal pharmacophores into specific subpockets of target enzymes [5] [9]. The secondary amine enables salt bridge formation with conserved aspartate residues (e.g., Asp855 in EGFR), while the methyl group contributes hydrophobic interactions. Structure-activity relationship (SAR) analyses reveal that N-methylation of the 2-aminomethyl group preserves basicity while enhancing membrane permeability compared to primary amines or bulky substituents [7]. This balance is crucial for maintaining cellular uptake and target engagement. In hybrid molecules, this substituent serves as an attachment point for secondary pharmacophores – facilitating the development of bifunctional inhibitors capable of concurrent targeting of multiple oncogenic pathways [9].

Table 2: Impact of Substituents on Quinazolinone Properties

PositionSubstituentElectronic EffectSteric EffectBiological Consequence
C6FluoroStrong σ-withdrawing, π-donatingSmall footprintEnhanced kinase binding affinity, Altered electron distribution, Improved metabolic stability
C2-CH₂NHCH₃Moderate basicity (pKa ~10)Moderate flexibilitySalt bridge formation with conserved aspartate, Hydrophobic interactions, Linker for hybrid pharmacophores
N3VariableModifies lactam tautomerismBlocks solvent exposureTarget selectivity modulation, Pharmacokinetic optimization

Role of Synthetic Lethality in Dual-Target Inhibitor Design

The emergence of resistance to single-target kinase inhibitors has driven innovative strategies exploiting synthetic lethality through dual-target quinazolinones. Synthetic lethality occurs when simultaneous inhibition of two molecular targets induces cancer cell death, while inhibition of either target alone shows limited cytotoxicity [1] [3]. Quinazolin-4(3H)-one derivatives are exceptionally suited for this approach due to their modular structure that enables rational incorporation of complementary pharmacophores. The 6-fluoro-2-((methylamino)methyl) scaffold serves as an ideal foundation for such bifunctional molecules because its intrinsic kinase affinity can be augmented with secondary targeting moieties [1] [10].

Recent studies demonstrate that appending additional heterocycles to the 2-((methylamino)methyl) group creates dual-target inhibitors. For instance, 1,2,3-triazole-glycoside conjugates exhibit simultaneous EGFR/VEGFR-2 inhibition – a synthetically lethal combination that disrupts both proliferative signaling and tumor angiogenesis [9]. Molecular docking reveals that such hybrids maintain binding to EGFR's ATP pocket while the extended glycoside-triazole moiety engages VEGFR-2's allosteric site. This dual engagement translates to potent cytotoxicity against resistant cancer lines (IC₅₀ = 2.90–8.10 μM across MCF-7 and HCT-116 cells), often superior to single-agent therapies [9]. Similarly, BIQO-19 – a 6-substituted imidazo[1,2-a]pyridine-quinazolinone conjugate – overcomes EGFR-TKI resistance by concurrently inhibiting aurora kinase A (AKA) [3]. The methylaminomethyl linker optimally positions the imidazopyridine to interact with AKA's hydrophobic pocket, while the quinazolinone occupies the ATP site. This design suppresses p-AKA expression, induces G₂/M arrest, and synergizes with gefitinib in resistant NSCLC models [3].

Table 3: Dual-Target Quinazolinone Inhibitors Exploiting Synthetic Lethality

CompoundPrimary TargetSecondary TargetLinkerCellular Activity
Triazolyl-glycoside 13EGFR (IC₅₀ = 0.31 µM)VEGFR-2 (IC₅₀ = 3.20 µM)1,2,3-TriazoleHCT-116: IC₅₀ = 2.90 µM; G₁ arrest, Bax/Bcl-2 modulation
BIQO-19EGFRAurora kinase AEthyl esterH1975 NSCLC inhibition; p-AKA suppression; G₂/M arrest
WHI-P180EGFRVEGFR-2VariableBroad-spectrum antiproliferative activity
Quinazolinone-thiazolesTyrosine kinasesUnknownThiazole-ethylPC3: IC₅₀ = 10 µM; Multi-target engagement

Molecular docking simulations validate the structural basis for dual inhibition. Compound 13 (bearing the 6-fluoroquinazolinone core) forms three hydrogen bonds with EGFR's Met793 and Cys797, while its glucoside moiety establishes extensive hydrophobic contacts with VEGFR-2's Leu840 and Val848 [9]. The methylaminomethyl group acts as a pivotal spacer, allowing optimal spatial orientation of both pharmacophores. This bifunctional capability is reflected in kinase profiling studies where 6-fluoro-2-((methylamino)methyl) derivatives inhibit multiple oncogenic kinases (CDK2, HER2, EGFR, VEGFR2) at submicromolar concentrations – a polypharmacology profile unattainable with conventional single-target agents [1] [6]. The future development of this scaffold lies in rationally designed hybrids exploiting tumor-specific synthetic lethal interactions while minimizing off-target effects through precise structural optimization.

Properties

CAS Number

929817-00-5

Product Name

6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one

IUPAC Name

6-fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one

Molecular Formula

C10H10FN3O

Molecular Weight

207.208

InChI

InChI=1S/C10H10FN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)

InChI Key

OUMMBZSJMPMYQR-UHFFFAOYSA-N

SMILES

CNCC1=NC2=C(C=C(C=C2)F)C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.